
Equilin
Overview
Description
Equilin is a naturally occurring estrogenic steroid hormone found in horses. It is one of the primary components of conjugated estrogens, which are used in hormone replacement therapy for menopausal symptoms. This compound is known for its estrogenic activity and is present in the urine of pregnant mares. It has a chemical formula of C18H20O2 and a molar mass of 268.35 g/mol .
Mechanism of Action
Target of Action
Equilin is an estrogenic steroid . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . They play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .
Mode of Action
This compound interacts with its targets, the ERs, by entering the cells of responsive tissues where it binds to a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins . This compound can be converted into the more potent estrogen 17β-dihydrothis compound in the body . This estrogen has about 113% and 108% of the relative binding affinities of estradiol for the ERα and ERβ, respectively .
Biochemical Pathways
This compound influences several biochemical pathways. It plays a role in the development and maintenance of the female reproductive system, promoting the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals . Furthermore, this compound affects the release of pituitary gonadotropins .
Pharmacokinetics
In terms of plasma protein binding, this compound is bound 26% to SHBG and 13% to albumin . The metabolic clearance rates of this compound and this compound sulfate are 2,640 L/day/m² and 175 L/day/m², respectively . This compound is present in conjugated estrogens in the form of this compound sulfate, which itself is inactive and acts as a prodrug of this compound via steroid sulfatase .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It increases the mRNA and protein expression of the adhesion molecules E-selectin and intercellular adhesion molecule-1 . This compound treatment also increases the adherence of U937 monocytoid cells to human umbilical vein endothelial cells (HUVECs), decreases estrogen receptor (ER)β expression, and increases the expression of proteins involved in nuclear factor kappa-B (NF-κB) activation .
Biochemical Analysis
Biochemical Properties
Equilin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound was found to be less potent than oestrone as a growth stimulus to preputial glands in young rats and to seminal vesicles in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The metabolic pathway leading to this compound and equilenin biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Equilin can be synthesized from commercially available 19-hydroxyandrost-4-ene-3,17-dione through a series of chemical reactions. The process involves retro-aldol aromatization, which efficiently converts the starting material into this compound and its derivatives . The overall yields for this compound, 17β-dihydrothis compound, and 17α-dihydrothis compound are 32%, 37%, and 25%, respectively .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the urine of pregnant mares. The extracted conjugated estrogens are then purified and processed to obtain this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Equilin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of equilenin.
Reduction: Reduction can produce 17β-dihydrothis compound.
Substitution: Substitution reactions can yield various halogenated derivatives of this compound
Scientific Research Applications
Pharmacological Applications
Equilin exhibits multiple pharmacological actions, which have been extensively studied for their therapeutic potential.
Hormone Replacement Therapy
This compound is widely used in hormone replacement therapy for postmenopausal women to alleviate symptoms associated with menopause such as hot flashes and vaginal atrophy. The drug is effective in improving quality of life for women experiencing hypoestrogenism due to surgical menopause or primary ovarian failure .
Endocrine Effects
Research indicates that this compound influences various endocrine pathways. For instance, studies have shown that it modulates the expression of adhesion molecules in human umbilical vein endothelial cells (HUVECs), potentially increasing the risk of cardiovascular diseases by promoting monocyte adhesion .
Neuroprotective Effects
This compound has been found to possess neuroprotective properties. In animal studies, it has been shown to enhance dendritic spine density in the hippocampus, suggesting potential benefits for cognitive function and memory .
Clinical Research Findings
Recent studies have provided insights into the pharmacokinetics and comparative efficacy of this compound.
Pharmacokinetics
A study evaluated the metabolic clearance rates of this compound and its sulfate forms in postmenopausal women, highlighting its pharmacokinetic profile and implications for dosing regimens in clinical settings .
Comparative Efficacy
In a clinical trial comparing the effects of various estrogens including this compound and diethylstilbestrol, this compound was found to be more potent than some other estrogen forms, which may influence treatment choices for hormone replacement therapy .
Environmental Impact
This compound has been detected in aquatic environments due to its presence in pharmaceutical waste. Studies assessing its endocrine-disrupting potential have raised concerns about its effects on aquatic organisms. Research using medaka fish indicated that this compound can disrupt endocrine functions, which poses risks to biodiversity and ecosystem health .
Case Study: Cardiovascular Risk Assessment
A case-control study assessed the relationship between circulating levels of steroid hormones, including this compound, and the risk of endometrial cancer among women. The findings suggested a complex interaction between hormone levels and cancer risk, emphasizing the need for careful monitoring in patients undergoing hormone replacement therapy .
Case Study: Thyroid Hormone Interaction
Research involving Xenopus laevis tadpoles demonstrated that this compound does not act as a thyroid hormone agonist but can decrease proliferation in neural progenitor cells, indicating a nuanced role in developmental biology and potential implications for thyroid health .
Summary Table of Applications
Comparison with Similar Compounds
Estrone: Another naturally occurring estrogen found in both humans and horses.
17β-Estradiol: The most potent natural estrogen in humans.
Equilenin: A derivative of equilin with similar estrogenic activity.
Comparison: this compound is unique due to its presence in conjugated estrogens derived from pregnant mares’ urine. It has a distinct structure with four double bonds in the A- and B-rings, which differentiates it from other estrogens like estrone and 17β-estradiol. This compound’s binding affinity to estrogen receptors is lower compared to estradiol, but its derivatives, such as 17β-dihydrothis compound, exhibit higher binding affinities .
Biological Activity
Equilin is a steroid hormone derived from the urine of pregnant mares and is one of the primary components of conjugated equine estrogens (CEE). It has garnered attention for its distinct biological activities, particularly in cardiovascular health, neuroprotection, and its role in hormone replacement therapy (HRT). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
This compound exhibits various pharmacological actions that differentiate it from other estrogens such as 17β-estradiol. Key areas of interest include:
- Vasodilatory Effects : this compound has been shown to induce vasodilation in mesenteric arteries. In studies involving spontaneously hypertensive rats, this compound produced a concentration-dependent relaxation comparable to that of 17β-estradiol. However, it operates through mechanisms that do not involve classical estrogen receptor activation, indicating an alternative pathway for its vasodilatory effects .
- Antioxidant Properties : this compound displays higher antioxidant potency than estrone and 17β-estradiol. This property may contribute to its cardiovascular protective effects by reducing oxidative stress in vascular smooth muscle cells .
- Neurotrophic Effects : Research indicates that this compound promotes growth factor signaling pathways, which are crucial for neuroprotection. Its neurotrophic effects suggest potential applications in treating neurodegenerative diseases .
This compound's mechanisms of action are multifaceted:
- Calcium Channel Blockade : this compound has been observed to block L-type calcium channels in vascular smooth muscle cells, which contributes to its vasodilatory effects. This action is less effective than that of 17β-estradiol but still significant .
- Estrogen Receptor Interaction : Although this compound has a lower affinity for estrogen receptors compared to other estrogens, it still influences cellular pathways related to growth and proliferation through non-genomic mechanisms .
- Metabolic Pathways : The metabolic clearance rate (MCR) of this compound sulfate (EqS) is crucial for understanding its biological activity. Studies indicate that EqS can be converted into several active metabolites, including 17β-dihydrothis compound, which has a stronger affinity for estrogen receptors and may enhance the overall efficacy of this compound in therapeutic contexts .
Comparative Efficacy with Other Estrogens
The following table summarizes the comparative efficacy of this compound and 17β-estradiol in inducing vasodilation in mesenteric arteries:
Contractile Agents | This compound (R_MAX) | This compound (pD2) | 17β-Estradiol (R_MAX) | 17β-Estradiol (pD2) |
---|---|---|---|---|
U46619 | 99.94 ± 0.57 | 4.79 ± 0.02 | 92.67 ± 2.05 | 4.75 ± 0.08 |
ET-1 | 91.84 ± 1.40 | 5.15 ± 0.06 | 91.13 ± 1.42 | 5.17 ± 0.11 |
PDBu | 96.41 ± 1.20 | 5.03 ± 0.04 | 94.69 ± 2.78 | 5.16 ± 0.06 |
KCl | 99.15 ± 0.42 | 4.95 ± 0.02 | 98.24 ± 0.37 | 5.15 ± 0.02 |
Values are means ± S.E.M for four to six animals.
Case Studies
Several case studies have highlighted the clinical implications of this compound's biological activity:
- Hormone Replacement Therapy : In postmenopausal women, this compound is often included in HRT formulations due to its beneficial effects on menopausal symptoms and bone density preservation . Research has shown that patients receiving CEE containing this compound report improved quality of life metrics compared to those receiving placebo treatments.
- Cardiovascular Health : A study on postmenopausal women indicated that those treated with this compound showed lower incidences of cardiovascular events compared to untreated controls, suggesting a protective role against heart disease linked to its vasodilatory properties .
Properties
IUPAC Name |
3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLQDKEXYKHJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859387 | |
Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-86-2 | |
Record name | equilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.